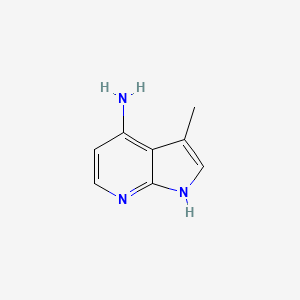
4-Amino-3-methyl-7-azaindole
Vue d'ensemble
Description
Azaindoles are structurally bioisosteric chemical structures to indoles in biological materials, natural products, and pharmaceuticals . They are integral parts of several biologically active natural and synthetic organic molecules, and several FDA-approved drugs for various diseases . The 7-azaindole moiety has appeared in a plethora of biologically active molecules .
Synthesis Analysis
Azaindoles have been synthesized using various methods. For instance, a strategy for the synthesis of meta-aminoaryl nicotinates from 3-formyl azaindoles has been reported . This strategy involves the transformation of azaindole scaffolds into substituted meta-aminobiaryl scaffolds via Aldol-type addition and intramolecular cyclization followed by C–N bond cleavage and re-aromatization .Molecular Structure Analysis
Azaindoles have four structural isomers, named as 4-, 5-, 6-, and 7-azaindoles . These four structural isomers show distinct physicochemical properties such as Log P (partition coefficient between octanol and water), total polar surface area (tPSA), and aqueous solubility (Log S) due to the presence of an extra nitrogen atom within the six-membered ring in comparison to the indole structure .Chemical Reactions Analysis
Azaindoles have been used to target a variety of kinases as inhibitors . The biostructural analysis of azaindoles with kinase inhibitors revealed that two nitrogen atoms of azaindole form hydrogen bonds with the hinge region of the protein kinase, which is similar to the bonding pattern of the adenine moiety of the natural substrate ATP .Physical And Chemical Properties Analysis
Azaindoles show distinct physicochemical properties such as Log P, tPSA, and Log S due to the presence of an extra nitrogen atom within the six-membered ring in comparison to the indole structure .Applications De Recherche Scientifique
Synthetic Methodology Development
4-Amino-3-methyl-7-azaindole has been a subject of interest in developing synthetic methodologies. A study outlined a one-pot, three-component synthesis approach for 7-azaindole derivatives, offering a practical route to create a diverse array of 7-azaindole frameworks. This method is particularly valuable for diversity-oriented synthesis (DOS) (Vilches-Herrera et al., 2012).
Coordination Chemistry and Reactivity
The compound has also been explored for its potential in coordination chemistry and reactivity. A critical review highlighted the rich coordination chemistry of 7-azaindole and its derivatives with both main group elements and transition metal ions. The review also discussed the applications of these compounds in materials science and chemical bond activation, emphasizing their luminescent properties and reactivity towards C-H and C-X bonds (Zhao & Wang, 2010).
Pharmaceutical and Biochemical Applications
In the pharmaceutical domain, this compound derivatives have been evaluated for their anticancer properties. Studies on cisplatin and transplatin derivatives containing 1-methyl-7-azaindole showed increased toxic efficiency, selectivity for tumor cells, and cellular uptake visibility through confocal microscopy, indicating the potential for use in cancer treatment and imaging (Pracharova et al., 2015). Furthermore, the photocatalytic properties of these derivatives have been harnessed for ROS generation and DNA cleavage, adding to their potential in photodynamic therapy (Pracharova et al., 2016).
Mécanisme D'action
Target of Action
The primary target of 4-Amino-3-methyl-7-azaindole is the Tyrosine Protein Kinase SRC . This kinase plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival .
Mode of Action
This compound acts as an inhibitor of the SRC kinase . It interacts with the kinase’s ATP-binding site, specifically the hinge region . The compound forms two hydrogen bonds with the kinase hinge region, effectively inhibiting the kinase’s activity .
Biochemical Pathways
The inhibition of SRC kinase by this compound affects various biochemical pathways. SRC kinase is involved in many signaling pathways that regulate crucial cellular processes . Therefore, its inhibition can lead to changes in these processes, potentially leading to antiproliferative and antioxidant activities .
Pharmacokinetics
Efforts have been made to reduce aldehyde oxidase (ao)-mediated metabolism at the 2-position of these 7-azaindole analogues .
Result of Action
The result of this compound’s action is significant antiproliferative activity. In vitro studies on the MCF-7 breast cancer cell line showed that the compound and its analogues have significant antiproliferative results .
Orientations Futures
The creation of synthetic, sophisticated methods for the modification of 7-azaindoles is a promising area of research . The development of synthetic pathways for the incorporation of privileged structures into bioactive molecules, especially at the later stages of synthesis, may reveal bioactivities by expanding the chemical space toward unexplored biological applications .
Analyse Biochimique
Biochemical Properties
4-Amino-3-methyl-7-azaindole plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been identified as an inhibitor of tyrosine protein kinase SRC, which is involved in the regulation of various cellular processes, including cell growth and differentiation . The interaction between this compound and SRC kinase is characterized by the binding of the compound to the active site of the enzyme, thereby preventing its activity and subsequent downstream signaling pathways . Additionally, this compound has shown potential in inhibiting other kinases, making it a valuable tool in the study of kinase-related biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to exert antiproliferative effects on cancer cell lines, such as the MCF-7 breast cancer cell line . The antiproliferative activity is primarily due to the inhibition of SRC kinase, which plays a critical role in cell proliferation and survival. Furthermore, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of p38 MAP kinase, which is involved in inflammatory responses and stress signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. At the molecular level, this compound binds to the active site of SRC kinase, resulting in the inhibition of its catalytic activity . This binding interaction is facilitated by the unique structural features of the compound, which allow it to fit snugly into the enzyme’s active site. Additionally, this compound has been shown to inhibit other kinases, such as p38 MAP kinase, through similar binding interactions . These inhibitory effects lead to alterations in downstream signaling pathways and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged inhibition of target enzymes and sustained cellular effects . The compound may undergo degradation over time, leading to a decrease in its inhibitory activity and subsequent cellular effects. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its activity for extended periods, provided that it is stored and handled under appropriate conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and produce desired therapeutic effects without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefits are achieved . These findings highlight the importance of optimizing dosage regimens to maximize the therapeutic potential of this compound while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound has been shown to affect metabolic flux and metabolite levels by inhibiting key enzymes involved in cellular metabolism . For instance, this compound can inhibit the activity of p38 MAP kinase, which plays a role in regulating metabolic processes . Additionally, the compound may interact with other enzymes and cofactors, leading to alterations in metabolic pathways and changes in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its inhibitory effects on target enzymes . The distribution of the compound within tissues is also influenced by its interactions with binding proteins, which can affect its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may be localized to the cytoplasm or nucleus, where it can interact with target enzymes and influence cellular processes . The subcellular localization of the compound is essential for its inhibitory activity and its ability to modulate cellular function.
Propriétés
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-4-11-8-7(5)6(9)2-3-10-8/h2-4H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPDBEMMMAWEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=CC(=C12)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801260681 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1363380-70-4 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[d][1,3]dioxol-4-amine hydrochloride](/img/structure/B1378818.png)

![N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B1378821.png)



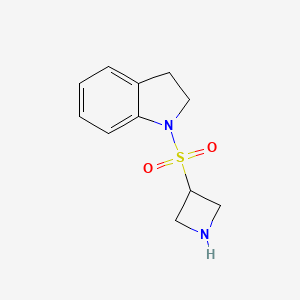
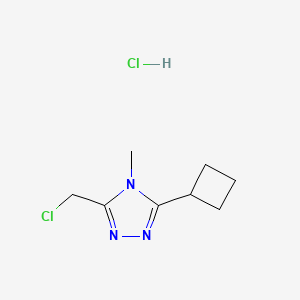
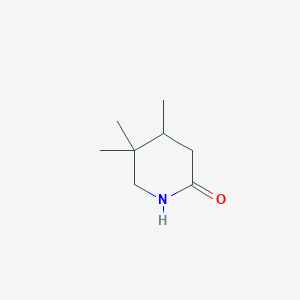

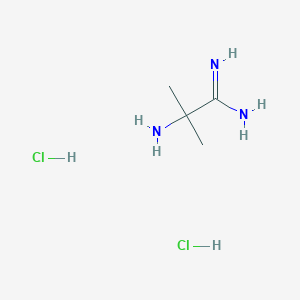
![[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1378837.png)

